molecular formula C15H18N4O3 B2425720 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171015-92-1

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2425720
CAS No.: 1171015-92-1
M. Wt: 302.334
InChI Key: LEJFMCXRFONKTP-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-7-5-11-12(18-19(4)13(11)17-14(7)20)16-15(21)10-6-8(2)22-9(10)3/h6-7H,5H2,1-4H3,(H,17,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJFMCXRFONKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound belonging to the pyrazolo-pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 344.38 g/mol. The chemical structure features a pyrazolo[3,4-b]pyridine core fused with a furan ring and an amide functional group.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₃
Molecular Weight344.38 g/mol
CAS Number1171370-47-0

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes which play a significant role in inflammation. Studies have demonstrated that these compounds can reduce inflammatory markers in vitro and in vivo models .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry evaluated the anticancer efficacy of several pyrazolo[3,4-b]pyridine derivatives including N-(1,5-dimethyl-6-oxo...) against colon cancer cell lines (CaCO-2). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms published in Pharmacology Reports, the compound was tested for its ability to inhibit COX enzymes. The results showed a dose-dependent inhibition of COX activity with an IC50 value comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. The pyrazolo[3,4-b]pyridine core can be constructed via cyclocondensation of hydrazine derivatives with diketones or ketonitriles, followed by oxidation to introduce the 6-oxo group. The furan-3-carboxamide moiety is attached via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents). Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or DCM/ether mixtures. Purity (>95%) is confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyrazolo-pyridine core (e.g., methyl groups at δ ~2.1–2.5 ppm, aromatic protons at δ ~6.5–7.5 ppm) and furan ring (δ ~6.0–6.3 ppm for β-protons).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1640–1680 cm⁻¹ for the amide and ketone groups).
  • HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass accuracy.
  • X-ray crystallography (if crystals are obtainable): Use SHELX programs for structure refinement .

Q. How can hydrogen-bonding patterns influence crystallographic analysis?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O=C interactions) dictate crystal packing and stability. Graph-set analysis (as per Etter’s rules) identifies motifs like R₂²(8) rings. SHELXL refinement parameters (e.g., displacement ellipsoids, occupancy factors) must account for disordered solvent molecules or hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted spectral data?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., deshielded protons due to solvation effects) can be resolved using DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM). For electronic properties (e.g., fluorescence), TD-DFT predicts absorption/emission spectra, which are validated experimentally via UV-Vis and fluorescence quenching assays .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core modifications : Replace the 1,5-dimethyl groups with bulkier substituents (e.g., isopropyl) to probe steric effects.
  • Furan ring substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to alter electronic density.
  • Amide bioisosteres : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and binding affinity.
    Synthetic intermediates are screened via high-throughput assays (e.g., enzyme inhibition), followed by QSAR modeling .

Q. How can crystallographic data inform intermolecular interactions in solid-state formulations?

  • Methodological Answer : Analyze packing diagrams (via Mercury or Olex2) to identify π-π stacking (e.g., between pyrazole and furan rings) or van der Waals contacts. For polymorph screening, vary crystallization solvents (e.g., DMF vs. acetonitrile) and monitor lattice energy differences using PXRD and DSC. SHELXL refinement parameters (e.g., U₃₃ values) assess thermal motion anisotropy .

Q. What experimental controls are essential when assessing biological activity to avoid false positives?

  • Methodological Answer :
  • Counter-screens : Test against off-target proteins (e.g., kinases unrelated to the hypothesized pathway).
  • Solvent controls : Use DMSO/vehicle-only groups at equivalent concentrations.
  • Aggregation assays : Include detergent (e.g., 0.01% Tween-20) to rule out nonspecific aggregation.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to identify rapid degradation .

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